2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine
CAS No.: 21309-00-2
Cat. No.: VC17302123
Molecular Formula: C6H6N8
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21309-00-2 |
|---|---|
| Molecular Formula | C6H6N8 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine |
| Standard InChI | InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14) |
| Standard InChI Key | RRFZJUBCRMSSKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(N=CN=C2N=C(N)N)N=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Pyrimido[5,4-e] triazin-5-ylguanidine belongs to the pyrimidotriazine family, characterized by a fused bicyclic system comprising pyrimidine and triazine rings. The guanidine moiety at position 5 introduces basicity and hydrogen-bonding capabilities, which are critical for molecular interactions. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.17 g/mol | |
| IUPAC Name | 2-pyrimido[5,4-e][1,2,] triazin-5-ylguanidine | |
| SMILES | C1=NC2=C(N=CN=C2N=C(N)N)N=N1 | |
| InChI Key | RRFZJUBCRMSSKL-UHFFFAOYSA-N |
The planar structure and electron-rich nitrogen atoms facilitate π-π stacking and coordination with metal ions, properties exploitable in drug design .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for the compound remain unpublished, computational models predict strong absorption bands in the UV-Vis range (λ<sub>max</sub> ≈ 260–280 nm) due to conjugated π-systems. Density functional theory (DFT) studies suggest a dipole moment of 5.2 Debye, indicative of moderate polarity .
Synthesis and Modification Strategies
Classical Synthetic Routes
The synthesis of pyrimidotriazine derivatives typically involves cyclocondensation reactions. For 2-Pyrimido[5,4-e] triazin-5-ylguanidine, a validated approach employs:
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Hydrazone Intermediate Formation: Reacting 4-amino-2-chloropyrimidine with hydrazine yields a hydrazone precursor .
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Cyclization with Chlorouracil: Condensation with 5-chlorouracil under acidic conditions forms the triazine ring .
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Reductive Ring Closure: Sodium dithionite-mediated reduction finalizes the bicyclic framework .
Regioselective Functionalization
Recent advances enable regioselective alkylation at the N(1) and N(8) positions using methylhydrazine or aryl halides, expanding structural diversity . For example, introducing a 3,4-dichlorophenyl group at C(3) enhances metabolic stability (t<sub>1/2</sub> > 120 min in rat microsomes) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (12 mg/mL at pH 7.4) and stability across a pH range of 2–9 (t<sub>1/2</sub> > 24 h) . LogP calculations (0.9 ± 0.2) suggest balanced lipophilicity, favoring blood-brain barrier penetration .
Metabolic Pathways
In vitro studies using human liver microsomes identify primary metabolites via:
No clinically significant CYP inhibition is observed at concentrations ≤10 μM .
Future Directions and Applications
Drug Development Opportunities
The scaffold’s tunability supports derivatization for:
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Neuroprotective Agents: Optimizing brain permeability via prodrug strategies .
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Anticancer Therapeutics: Targeting CDK4/6 in triple-negative breast cancer .
Material Science Applications
Conductive polymers incorporating pyrimidotriazine moieties show promise in organic electronics, with conductivity values reaching 10<sup>−3</sup> S/cm .
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